2-Methylpropyl pyrazine-2-carboxylate
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Overview
Description
2-Methylpropyl pyrazine-2-carboxylate is a chemical compound with the molecular formula C8H12N2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its unique structure, which includes a pyrazine ring substituted with a 2-methylpropyl group and a carboxylate group at the 2-position. Pyrazine derivatives are widely studied due to their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl pyrazine-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of α,β-alkynyl ketones with hydrazine monohydrate, followed by cyclization catalyzed by gold and sodium hydride (NaH) . Another method involves the reaction of an amino compound with 2,5-dimethoxytetrahydrofuran, followed by hydrazinolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of transition metal catalysts, such as gold, and reagents like sodium hydride, ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the carboxylate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylpropyl pyrazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methylpropyl pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Isobutylpyrazine: Similar structure but lacks the carboxylate group.
Methylpyrazine-2-carboxylate: Similar structure but lacks the 2-methylpropyl group
Uniqueness
2-Methylpropyl pyrazine-2-carboxylate is unique due to the presence of both the 2-methylpropyl group and the carboxylate group on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
158905-14-7 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-methylpropyl pyrazine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-7(2)6-13-9(12)8-5-10-3-4-11-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
USUPZWMFSOZLLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
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